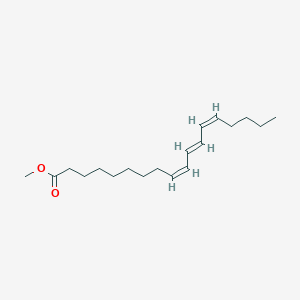

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate

Beschreibung

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate is the methyl ester of punicic acid, a conjugated linolenic acid (CLnA) isomer. Punicic acid, the parent fatty acid, is characterized by three conjugated double bonds at positions 9, 11, and 13 with Z,E,Z stereochemistry. This compound is predominantly found in pomegranate seed oil (up to 80% of total fatty acids) and Thladiantha dubia seed oil (35.6% mole in triacylglycerols) . Its conjugated triene system contributes to high oxidative stability and bioactivity, including antioxidative, anti-inflammatory, and neuroprotective properties .

Structurally, the molecule’s conjugated double bonds create a rigid, planar region that enhances its reactivity in radical scavenging and interactions with cellular receptors. This makes it valuable in nutraceuticals, pharmaceuticals, and functional foods aimed at mitigating metabolic and inflammatory disorders .

Eigenschaften

IUPAC Name |

methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6-,9-8+,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJYENXGDXRGDK-KDQYYBQISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate can be synthesized through the esterification of punicic acid. The process involves the reaction of punicic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate involves the extraction of punicic acid from pomegranate seeds followed by its esterification. Supercritical fluid extraction methods are often employed to obtain high-purity punicic acid, which is then esterified to produce the methyl ester .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, producing saturated fatty acid methyl esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic reagents such as Grignard reagents can be used for substitution reactions.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Various substituted fatty acid methyl esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Studies

Methyl α-eleostearate is studied for its role in cell membrane dynamics and lipid metabolism. Its incorporation into phospholipid bilayers influences membrane fluidity and permeability, which is crucial for cellular function.

Anti-inflammatory and Antioxidant Properties

Research indicates that methyl α-eleostearate exhibits potential anti-inflammatory effects by modulating inflammatory pathways. It has been investigated for its ability to reduce oxidative stress in various biological models.

Food Science

This compound is used as a food additive due to its emulsifying properties. It enhances the stability of food products, improving texture and shelf life.

Cosmetic Applications

In cosmetics, methyl α-eleostearate serves as an emollient and skin conditioning agent. Its hydrating properties make it valuable in formulations aimed at improving skin texture and moisture retention.

Biodiesel Production

Methyl α-eleostearate can be synthesized from vegetable oils rich in oleic acid through transesterification processes. Its use as a biodiesel feedstock is being explored due to its favorable combustion properties and lower emissions compared to traditional fossil fuels.

Lubricant Additive

Due to its viscosity characteristics, methyl α-eleostearate is utilized in formulating lubricant additives that enhance performance under high-temperature conditions.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "The Role of Methyl α-eleostearate in Modulating Inflammatory Responses" | Investigates the anti-inflammatory effects of methyl α-eleostearate on macrophage activity | Demonstrated significant reduction in pro-inflammatory cytokines |

| "Biodiesel Production from Vegetable Oils" | Explores the efficiency of methyl α-eleostearate as a biodiesel source | Found comparable energy output to conventional biodiesel with lower particulate emissions |

| "Effects of Lipid Composition on Skin Hydration" | Examines the impact of various lipids including methyl α-eleostearate on skin moisture retention | Concluded that formulations containing methyl α-eleostearate significantly improved hydration levels |

Wirkmechanismus

The antitumor activity of methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate is attributed to its ability to interfere with the tumor cell cycle, drug resistance, and angiogenesis. It targets specific molecular pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Conjugated trienoic fatty acid esters differ in double-bond positions, stereochemistry, and functional groups, leading to distinct chemical and biological properties. Below is a detailed comparison:

Structural Isomers with Conjugated Triene Systems

Key Differences:

- Stereochemistry : Punicic acid (Z,E,Z) vs. α-eleostearic acid (Z,E,E) vs. catalpic acid (E,E,Z). These configurations influence molecular packing and reactivity. For example, α-eleostearic acid’s all-trans configuration in tung oil enables rapid polymerization, critical for industrial drying oils .

- Bioactivity : Punicic acid derivatives show stronger antioxidative effects compared to α-eleostearic acid, which is less studied for health benefits but valued industrially .

- Occurrence : Punicic acid is abundant in pomegranate, while α-eleostearic acid dominates tung oil (~80% of fatty acids) .

Hydroxylated and Functionalized Derivatives

Key Differences:

- Hydroxylation introduces polarity, enhancing solubility in aqueous systems and altering metabolic pathways. For example, hydroxy derivatives in Portulaca oleracea exhibit anti-inflammatory activity .

- Silyl-protected derivatives (e.g., ) are used in analytical chemistry to stabilize reactive hydroxyl groups for structural characterization .

Industrial and Analytical Considerations

- Separation Techniques : Reversed-phase HPLC effectively resolves triglycerides containing punicic acid (Z,E,Z) from α-eleostearic acid (Z,E,E) due to differences in polarity and conjugation .

- Stability: Punicic acid’s Z,E,Z configuration offers better oxidative stability than non-conjugated linolenic acids but less than α-eleostearic acid’s fully conjugated system .

- Market Applications :

Biologische Aktivität

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, commonly referred to as methyl punicate , is a fatty acid methyl ester derived from punicic acid, which is predominantly found in pomegranate seed oil. This compound has garnered attention in recent years due to its notable biological activities, particularly in the fields of oncology and inflammation.

- Molecular Formula : C₁₉H₃₂O₂

- Molecular Weight : 292.46 g/mol

- CAS Number : 95497-55-5

Antitumor Effects

Research indicates that methyl punicate exhibits significant antitumor properties . It has been shown to interfere with the tumor cell cycle and reduce drug resistance in various cancer cell lines. Specifically, studies have demonstrated that it can inhibit angiogenesis—the formation of new blood vessels that supply tumors—thereby limiting tumor growth and metastasis .

Anti-inflammatory Properties

Methyl punicate also possesses anti-inflammatory effects . It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in chronic inflammatory conditions .

The mechanisms through which methyl punicate exerts its biological effects involve several pathways:

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, particularly at the G0/G1 phase.

- Apoptosis Induction : Methyl punicate promotes apoptosis (programmed cell death) in malignant cells through the activation of caspases.

- Inhibition of NF-kB Pathway : This compound can inhibit the NF-kB signaling pathway, which is often upregulated in cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the efficacy of methyl punicate in various biological contexts:

Applications and Future Directions

Given its promising biological activities, methyl punicate may have applications in:

- Cancer Treatment : As a potential adjunct therapy to enhance the efficacy of existing chemotherapeutics.

- Nutraceuticals : Due to its anti-inflammatory properties, it could be formulated into dietary supplements aimed at reducing inflammation.

Further research is needed to fully elucidate its mechanisms of action and to conduct clinical trials to assess its safety and efficacy in human populations.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate in laboratory settings?

- Methodology : The compound is typically synthesized via esterification of (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid (punicic acid) using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Purification involves solvent extraction and column chromatography to isolate the methyl ester. Confirmation of purity is achieved through GC-MS or HPLC with UV detection at ~210 nm .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase.

Q. How is the structural configuration of Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate validated?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming double-bond geometry. The ¹H NMR coupling constants (e.g., J = 10–12 Hz for trans and ~15 Hz for cis bonds) distinguish E/Z isomers. Mass spectrometry (HRESI-LC-MS) provides molecular weight confirmation (expected m/z: 292.4 [M+H]⁺) .

- Advanced Tools : 2D NMR techniques (COSY, NOESY) resolve overlapping signals in complex conjugated triene systems .

Q. What natural sources are known to produce Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate?

- Sources : Primarily derived from tung oil (Vernicia fordii), where it constitutes ~80% of fatty acids. Lesser amounts are found in pomegranate seed oil and fungal metabolites (e.g., Penicillium herquei) .

- Extraction Protocol : Soxhlet extraction using hexane, followed by saponification and methyl ester derivatization. Purity is assessed via GC-FID using a polar capillary column (e.g., DB-23) .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during chemical synthesis?

- Challenges : The 9Z,11E,13Z configuration is prone to isomerization under heat, light, or acidic conditions. For instance, the 11E bond may shift to 11Z during prolonged storage.

- Mitigation Strategies : Use low-temperature reactions (<40°C), light-protected glassware, and antioxidants (e.g., BHT). Confirm stereochemistry via NOESY NMR to detect spatial proximity of protons across double bonds .

Q. How can enzymatic pathways be leveraged for selective biosynthesis?

- Enzymatic Route : The enzyme linoleoyl-lipid ∆12-conjugase (EC 1.14.19.16) catalyzes the formation of conjugated trienes from linoleic acid in tung oil. Recombinant expression of the Fac gene in E. coli enables in vitro studies .

- Experimental Design : Optimize reaction conditions (pH 7.0, 25°C, O₂ supply) and monitor product yield using LC-MS. Kinetic studies require measuring ferrocytochrome b₅ oxidation spectrophotometrically at 550 nm .

Q. What advanced analytical methods quantify trace impurities in Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate?

- Techniques : Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) detects non-UV-active impurities. Gas chromatography with flame ionization detection (GC-FID) quantifies residual fatty acids (<0.1% w/w) .

- Validation : Perform spike-and-recovery experiments for accuracy (target: 95–105%) and repeatability (RSD <2%).

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile : Degrades via oxidation at the conjugated triene system, forming hydroperoxides. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in argon-filled amber vials at −20°C .

- Analytical Monitoring : Track peroxide value (PV) using iodometric titration and confirm degradation products via LC-MS/MS.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.